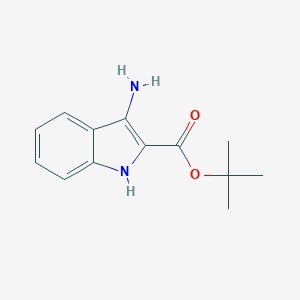

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

説明

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a compound that contains a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . In terms of environmentally friendly methods, there are techniques for solid-phase peptide synthesis in water that utilize Boc-amino acids .Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .科学的研究の応用

BOC Protection of Amines

The compound is used in the BOC protection of amines, a crucial step in the synthesis of biologically active molecules . This process involves the use of BOC anhydride and has been studied over various catalytic and solvent systems . The BOC protection of amines is important in their synthetic applications .

Green Chemistry

The compound is used in green chemistry, specifically in the development of eco-friendly routes for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Pharmaceutical Synthesis

The compound is frequently found in pharmaceutical and biologically active molecules in organic synthesis . The nitrogen-containing carbamate or BOC amine compounds are significant in the protection of the amine functionality .

Solid-Phase Peptide Synthesis

The compound is used in solid-phase peptide synthesis . This technology uses suspended nanoparticle reactants for the coupling reaction to overcome the solubility problem and offers many advantages in terms of reaction efficiency .

Aqueous Synthesis

The compound is used in aqueous synthesis, a method that avoids the use of hazardous organic solvents . This is part of a broader effort to develop green and sustainable synthetic methods in the field of fine chemicals .

N-BOC Deprotection

The compound is used in N-BOC deprotection, a process that involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-BOC derivatives in excellent yields .

将来の方向性

Efforts are being made to develop more environmentally friendly methods for Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVWWIOFMUJSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139028 | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid | |

CAS RN |

190190-50-2 | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190190-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)

![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)

![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)